N-butyl-6-(4-methoxyphenoxy)-1-hexanamine
Overview
Description
N-butyl-6-(4-methoxyphenoxy)-1-hexanamine, also known as BMPEA, is a synthetic compound that has gained attention in recent years due to its potential use as a weight loss supplement. However, its safety and efficacy have been a topic of debate, and it has been banned in several countries. In
Mechanism of Action
N-butyl-6-(4-methoxyphenoxy)-1-hexanamine acts as a sympathomimetic agent, stimulating the release of norepinephrine and dopamine in the brain. It also acts as a monoamine oxidase inhibitor, preventing the breakdown of these neurotransmitters, leading to an increase in their concentration in the brain.
Biochemical and Physiological Effects:
N-butyl-6-(4-methoxyphenoxy)-1-hexanamine has been shown to increase blood pressure, heart rate, and respiratory rate. It also increases the release of glucose from the liver and decreases insulin secretion, leading to an increase in blood glucose levels. N-butyl-6-(4-methoxyphenoxy)-1-hexanamine has also been shown to increase thermogenesis, leading to an increase in energy expenditure.
Advantages and Limitations for Lab Experiments
N-butyl-6-(4-methoxyphenoxy)-1-hexanamine has been used as a tool to study the effects of adrenergic compounds on the cardiovascular system. However, its use is limited due to its potential toxicity and lack of specificity for adrenergic receptors.
Future Directions
Future research should focus on the development of more specific adrenergic compounds that can be used as tools to study the cardiovascular system. Additionally, the safety and efficacy of N-butyl-6-(4-methoxyphenoxy)-1-hexanamine as a weight loss supplement should be further investigated to determine its potential use in the treatment of obesity.
Scientific Research Applications
N-butyl-6-(4-methoxyphenoxy)-1-hexanamine has been used in scientific research as a tool to study the effects of adrenergic compounds on the cardiovascular system. It has been shown to have similar effects to amphetamines, increasing blood pressure and heart rate, and has been used to study the role of adrenergic receptors in the regulation of blood pressure.
properties
IUPAC Name |
N-butyl-6-(4-methoxyphenoxy)hexan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2/c1-3-4-13-18-14-7-5-6-8-15-20-17-11-9-16(19-2)10-12-17/h9-12,18H,3-8,13-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVBDEQDWCDONR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCOC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365773 | |
Record name | N-butyl-6-(4-methoxyphenoxy)hexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
418773-78-1 | |
Record name | N-butyl-6-(4-methoxyphenoxy)hexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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